1-(2-氟苯基)-4-(3-甲基苯磺酰基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

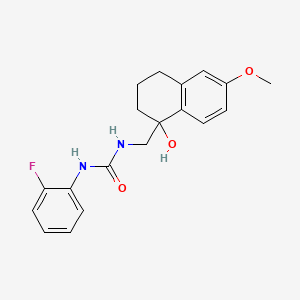

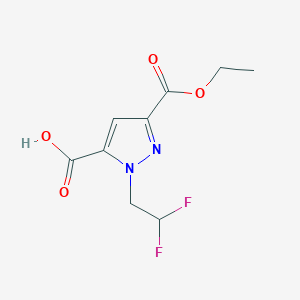

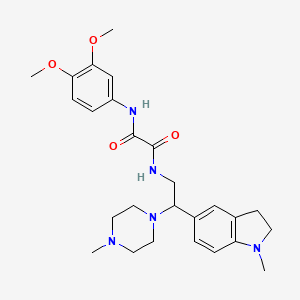

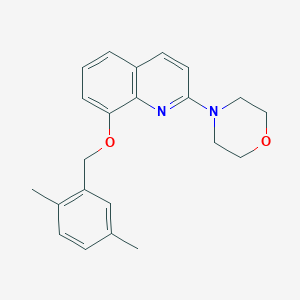

The compound “1-(2-Fluorophenyl)-4-(3-methylbenzenesulfonyl)piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . This compound has a fluorophenyl group and a methylbenzenesulfonyl group attached to the piperazine ring.

Chemical Reactions Analysis

Piperazine derivatives can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo N-alkylation .科学研究应用

1. Synthesis of Pharmaceuticals and Natural Products Piperazines, such as the one you mentioned, are often used in the synthesis of pharmaceuticals and natural products . Their unique structure and reactivity make them useful in creating a variety of complex molecules. For example, they can be used to synthesize alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields .

Synthesis of Biologically Relevant Arylpiperazines

Arylpiperazines are a class of compounds that have significant biological relevance. They can be synthesized efficiently from compounds like “1-(2-Fluorophenyl)-4-(3-methylbenzenesulfonyl)piperazine” under aerobic conditions . This synthesis can yield very good yields of the desired products, making it a valuable method for producing these biologically important structures .

Synthesis of 2,6-Disubstituted Piperazines

The compound can be used in a highly diastereoselective intramolecular hydroamination, which is a key step in the modular synthesis of 2,6-disubstituted piperazines . This process can tolerate various alkyl and aryl substituents at the 2-position .

Synthesis of Six-Membered Nitrogen Heterocycles

The compound can be used in a Wacker-type aerobic oxidative cyclization of alkenes to synthesize six-membered nitrogen heterocycles, including morpholines, piperidines, piperazines, and piperazinones . This method is accessible and provides a wide range of heterocycles .

Synthesis of Highly Substituted Piperazines

A palladium-catalyzed cyclization reaction can be used for the modular synthesis of highly substituted piperazines . This method couples two of the carbons of a propargyl unit with various diamine components to provide products in very good yields with high regio- and stereochemical control .

Protodeboronation of Pinacol Boronic Esters

The compound can potentially be used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process utilizes a radical approach and can be paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but not well-known .

属性

IUPAC Name |

1-(2-fluorophenyl)-4-(3-methylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2S/c1-14-5-4-6-15(13-14)23(21,22)20-11-9-19(10-12-20)17-8-3-2-7-16(17)18/h2-8,13H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWKRPQXYCLMJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

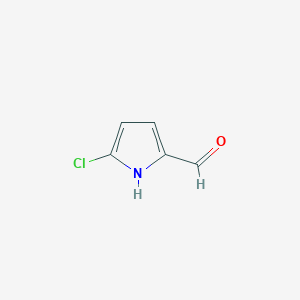

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid Hydrochloride](/img/structure/B2644133.png)

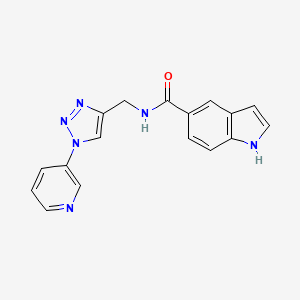

![2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2644135.png)